3-chloro-1-(1,3-thiazol-2-yl)-1H-1,2,4-triazole
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Overview
Description
3-chloro-1-(1,3-thiazol-2-yl)-1H-1,2,4-triazole is a heterocyclic compound that contains both thiazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of both thiazole and triazole rings in a single molecule can enhance its biological activity and make it a valuable compound for various applications.
Preparation Methods
The synthesis of 3-chloro-1-(1,3-thiazol-2-yl)-1H-1,2,4-triazole typically involves the reaction of thiazole derivatives with triazole precursors. One common method involves the use of chloroacetyl chloride and thiosemicarbazide to form the thiazole ring, followed by cyclization with hydrazine derivatives to form the triazole ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to enhance the yield and purity of the final product .
Chemical Reactions Analysis
3-chloro-1-(1,3-thiazol-2-yl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different oxidation states, which can be useful for studying its reactivity and stability.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include chloroacetyl chloride, hydrazine derivatives, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-chloro-1-(1,3-thiazol-2-yl)-1H-1,2,4-triazole has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Biological Studies: It is used in biological studies to understand its mechanism of action and its effects on various biological pathways.
Industrial Applications: The compound can be used in the synthesis of other heterocyclic compounds, which are valuable in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 3-chloro-1-(1,3-thiazol-2-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
3-chloro-1-(1,3-thiazol-2-yl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:
Thiazole Derivatives: Compounds containing the thiazole ring, which are known for their antimicrobial and antifungal activities.
Triazole Derivatives: Compounds containing the triazole ring, which are used in the development of antifungal and anticancer drugs.
Thiadiazole Derivatives: Compounds containing both thiazole and triazole rings, which have enhanced biological activities and are used in medicinal chemistry.
The uniqueness of this compound lies in its combined thiazole and triazole rings, which can enhance its biological activity and make it a valuable compound for various applications .
Properties
IUPAC Name |
2-(3-chloro-1,2,4-triazol-1-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4S/c6-4-8-3-10(9-4)5-7-1-2-11-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPMPAWRUPSDFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)N2C=NC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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